molecular formula C6H10ClOP B6187784 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one CAS No. 873-16-5

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B6187784
CAS No.: 873-16-5
M. Wt: 164.57 g/mol
InChI Key: HKIAGGYDFDNENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a chemical compound with a unique structure that includes a phosphorus atom bonded to a chlorine atom and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphorus-containing compound with a chlorinating agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.

Scientific Research Applications

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one: shares similarities with other phosphorus-containing compounds, such as phosphines and phosphine oxides.

    Phosphines: These compounds have a phosphorus atom bonded to three alkyl or aryl groups and are used as ligands in coordination chemistry.

    Phosphine Oxides: These are oxidized forms of phosphines and are known for their stability and use in various chemical reactions.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

873-16-5

Molecular Formula

C6H10ClOP

Molecular Weight

164.57 g/mol

IUPAC Name

1-chloro-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C6H10ClOP/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3

InChI Key

HKIAGGYDFDNENV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CP(=O)(C1)Cl)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.